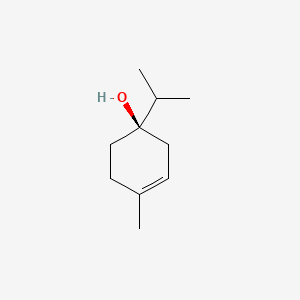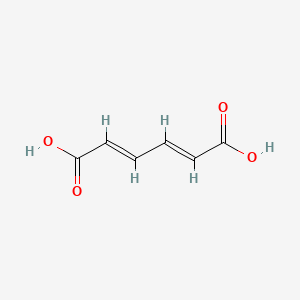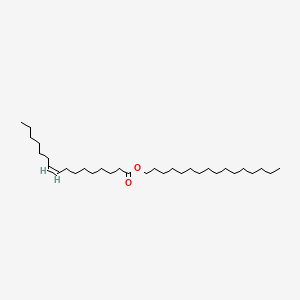![molecular formula C13H14O3 B1236125 (2Z)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetic acid](/img/structure/B1236125.png)
(2Z)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2Z)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo7annulen-6-ylidene)acetic acid is an organic compound with a unique structure that includes a hydroxy group and a tetrahydrobenzoannulene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo7annulen-6-ylidene)acetic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors followed by functional group modifications to introduce the hydroxy and acetic acid groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also considered to minimize environmental impact.
化学反应分析
Types of Reactions
(2Z)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo7annulen-6-ylidene)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different hydroxy derivatives.
Substitution: The acetic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pH, and solvent choice are crucial for optimizing the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various hydroxy derivatives.
科学研究应用
(2Z)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo7annulen-6-ylidene)acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (2Z)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo7annulen-6-ylidene)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The acetic acid moiety can participate in various biochemical reactions, modulating cellular processes.
相似化合物的比较
Similar Compounds
- 6,7,8,9-Tetrahydro-5H-benzo7annulen-5-ol : Shares a similar core structure but lacks the acetic acid group.
- 5,6,7,8-Tetrahydrobenzo7annulen-9-one : Contains a ketone group instead of a hydroxy group.
Uniqueness
(2Z)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo7annulen-6-ylidene)acetic acid is unique due to the presence of both the hydroxy and acetic acid groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.
属性
分子式 |
C13H14O3 |
|---|---|
分子量 |
218.25 g/mol |
IUPAC 名称 |
(2Z)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetic acid |
InChI |
InChI=1S/C13H14O3/c14-12(15)8-10-6-3-5-9-4-1-2-7-11(9)13(10)16/h1-2,4,7-8,13,16H,3,5-6H2,(H,14,15)/b10-8- |
InChI 键 |
UADPGHINQMWEAG-NTMALXAHSA-N |
SMILES |
C1CC2=CC=CC=C2C(C(=CC(=O)O)C1)O |
手性 SMILES |
C1CC2=CC=CC=C2C(/C(=C\C(=O)O)/C1)O |
规范 SMILES |
C1CC2=CC=CC=C2C(C(=CC(=O)O)C1)O |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-(2-methoxyethyl)-7-[oxo-(4-propyl-1-piperazinyl)methyl]-3H-isoindol-1-one](/img/structure/B1236054.png)

![6-Hydroxy-6,12-dimethyl-14-oxapentacyclo[10.3.3.15,8.01,11.02,8]nonadecan-13-one](/img/structure/B1236057.png)

![2,5,9-Trimethyl-11-oxotricyclo[6.3.0.01,5]undec-3-ene-3-carboxylic acid](/img/structure/B1236059.png)





![2,4-Pentadienoic acid, 5-(8-hydroxy-1,5-dimethyl-3-oxo-6-oxabicyclo[3.2.1]oct-8-yl)-3-methyl-](/img/structure/B1236065.png)
